molecular formula C21H28O5 B11931762 (10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

Cat. No.: B11931762
M. Wt: 360.4 g/mol
InChI Key: MFYSYFVPBJMHGN-BDQMTFAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione is a complex organic compound with significant biological and chemical properties. This compound is a derivative of cyclopenta[a]phenanthrene and is characterized by multiple hydroxyl and ketone functional groups. It is of interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione typically involves multi-step organic reactions. The starting materials are often simpler organic molecules that undergo a series of transformations, including cyclization, hydroxylation, and ketone formation. Key steps in the synthesis may include:

    Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular cyclization reactions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide or hydrogen peroxide.

    Ketone Formation: Oxidation of alcohols to ketones using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors for efficient reaction control and minimizing by-products. Catalysts and reagents are selected to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids using oxidizing agents.

    Reduction: Reduction of ketones to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Biological Studies: Used as a probe to study biological pathways and enzyme interactions.

    Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of (10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A similar compound with a cyclopenta[a]phenanthrene core, known for its role as a hormone.

    Testosterone: Another steroid with a similar structure, involved in various physiological processes.

Uniqueness

(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14?,15?,18?,19-,20-,21-/m0/s1

InChI Key

MFYSYFVPBJMHGN-BDQMTFAOSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.